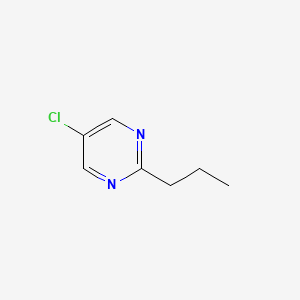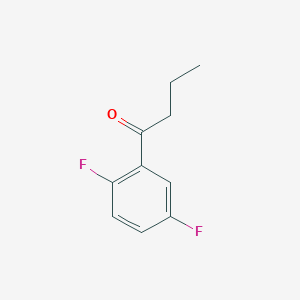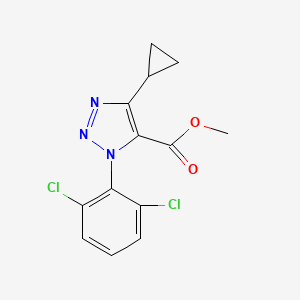
Methyl 4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a cyclopropyl group, and a dichlorophenyl moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The cyclopropyl and dichlorophenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation and cyclopropanation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, while the cyclopropyl group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl4-cyclopropyl-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Methyl4-cyclopropyl-1-(2,6-difluorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern on the triazole ring and the presence of both cyclopropyl and dichlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H11Cl2N3O2 |
|---|---|
Poids moléculaire |
312.15 g/mol |
Nom IUPAC |
methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-10(7-5-6-7)16-17-18(12)11-8(14)3-2-4-9(11)15/h2-4,7H,5-6H2,1H3 |
Clé InChI |
UYFFMVDJHCONSM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=NN1C2=C(C=CC=C2Cl)Cl)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13032800.png)
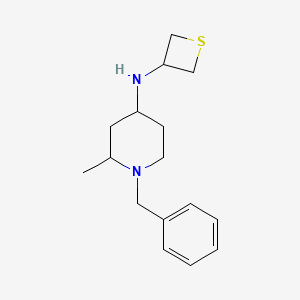
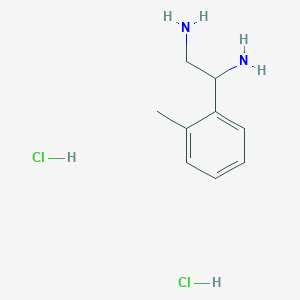
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)
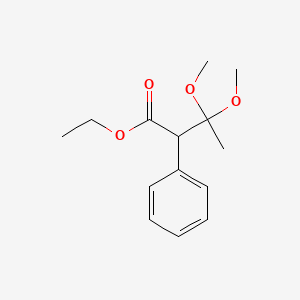
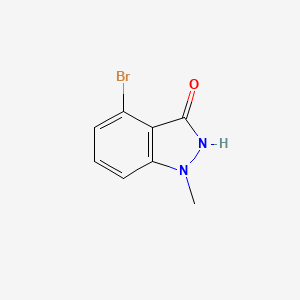

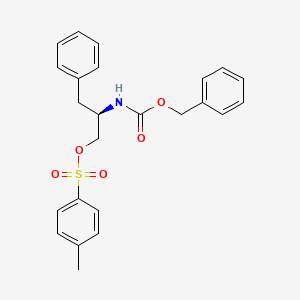
![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)
